(6R,13S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol
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Overview
Description
(6R,13S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol is a synthetic compound with a complex structure It is a derivative of estradiol, a naturally occurring hormone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,13S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol involves multiple steps, starting from simpler steroidal precursors. The key steps typically include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid nucleus.
Ethynylation: Addition of an ethynyl group at the 17th position.
Methylation: Introduction of a methyl group at the 13th position.
These reactions require precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves:
Purification of starting materials: Ensuring high purity of steroidal precursors.
Optimization of reaction conditions: Fine-tuning temperature, pressure, and catalyst concentrations to maximize yield and purity.
Isolation and purification of the final product: Using techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(6R,13S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or ketones to alcohols.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Use of halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
(6R,13S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study steroidal compounds.
Biology: Investigated for its effects on cellular processes and hormone receptor interactions.
Medicine: Explored for potential therapeutic uses, including hormone replacement therapy and treatment of hormone-related disorders.
Industry: Utilized in the development of pharmaceutical formulations and as an intermediate in the synthesis of other steroidal drugs.
Mechanism of Action
The mechanism of action of (6R,13S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol involves its interaction with hormone receptors, particularly estrogen receptors. Upon binding to these receptors, it modulates the transcription of specific genes, leading to various physiological effects. The compound’s ethynyl group enhances its stability and bioavailability, making it more effective in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Ethinyl Estradiol: A widely used synthetic estrogen with similar structural features.
Mestranol: Another synthetic estrogen used in oral contraceptives.
Estradiol: The natural hormone from which these synthetic derivatives are based.
Uniqueness
(6R,13S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol is unique due to its specific stereochemistry and functional groups, which confer distinct pharmacological properties. Its enhanced stability and bioavailability make it a valuable compound in pharmaceutical research and development.
Properties
Molecular Formula |
C20H24O3 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(6R,13S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol |
InChI |
InChI=1S/C20H24O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,4-5,10,14-15,17-18,21-23H,6-9,11H2,2H3/t14?,15?,17?,18-,19+,20+/m1/s1 |
InChI Key |
XFBUZQAUNLRYCT-ZNCUOWKISA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CC[C@]2(C#C)O)C[C@H](C4=C3C=CC(=C4)O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CC(C4=C3C=CC(=C4)O)O |
Origin of Product |
United States |
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